2,4,6-Trimethylphenylacetate

Descripción

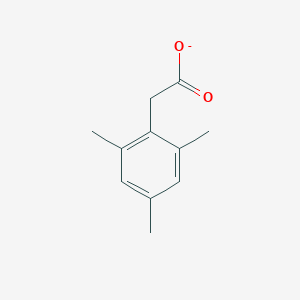

2,4,6-Trimethylphenylacetate is a methyl ester derivative of phenylacetic acid, featuring three methyl groups at the 2-, 4-, and 6-positions of the aromatic ring. This structural arrangement confers distinct physicochemical properties, including moderate polarity, enhanced steric hindrance, and thermal stability. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty materials. Its stability under acidic and basic conditions makes it a versatile building block for further functionalization .

Propiedades

Fórmula molecular |

C11H13O2- |

|---|---|

Peso molecular |

177.22 g/mol |

Nombre IUPAC |

2-(2,4,6-trimethylphenyl)acetate |

InChI |

InChI=1S/C11H14O2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H,12,13)/p-1 |

Clave InChI |

CQWMQAKKAHTCSC-UHFFFAOYSA-M |

SMILES canónico |

CC1=CC(=C(C(=C1)C)CC(=O)[O-])C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl (3,4,5-Trimethoxyphenyl)acetate

- Substituents : Three methoxy (-OCH₃) groups at positions 3, 4, and 3.

- Molecular Weight : 240.25 g/mol (C₁₂H₁₆O₅).

- Key Differences: Methoxy groups are electron-donating via resonance, increasing the aromatic ring’s electron density compared to methyl groups. Higher polarity due to oxygen atoms, leading to greater solubility in polar solvents (e.g., ethanol, methanol). Applications: Used in synthesizing antioxidants and natural product analogs due to its redox-active properties .

Methyl 2-Phenylacetoacetate

- Substituents : A β-keto ester group (-COCH₂COOCH₃) attached to the phenyl ring.

- Molecular Weight : 192.21 g/mol (C₁₁H₁₂O₃).

- Key Differences: The β-keto group enhances reactivity, enabling enolate formation and participation in Claisen condensations. Applications: Critical precursor in illicit drug synthesis (e.g., amphetamines), unlike the non-reactive 2,4,6-trimethylphenylacetate .

Methyl 2-(3-(Trifluoromethyl)phenyl)acetate

- Substituents : A trifluoromethyl (-CF₃) group at position 3.

- Molecular Weight : 218.18 g/mol (C₁₀H₉F₃O₂).

- Key Differences :

Trifloxystrobin (Methyl (E)-α-Methoxyimino-2-[(E)-1-(3-Trifluoromethylphenyl)ethylidenaminooxymethyl]phenylacetate)

- Substituents: Complex structure with imino, methoxyimino, and trifluoromethylphenyl groups.

- Molecular Weight : 408.37 g/mol (C₂₀H₁₉F₃N₂O₄).

- Key Differences :

Data Table: Comparative Analysis of Key Properties

| Compound | Substituents | Molecular Weight (g/mol) | Polarity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | 2,4,6-CH₃ | 178.23 | 2.8 | Organic synthesis intermediates |

| Methyl (3,4,5-trimethoxyphenyl)acetate | 3,4,5-OCH₃ | 240.25 | 1.2 | Antioxidant precursors |

| Methyl 2-phenylacetoacetate | β-keto ester | 192.21 | 1.5 | Illicit drug synthesis |

| Methyl 2-(3-(trifluoromethyl)phenyl)acetate | 3-CF₃ | 218.18 | 3.0 | Pharmaceutical intermediates |

| Trifloxystrobin | Multi-functionalized | 408.37 | 3.5 | Agricultural fungicides |

*Estimated LogP values based on substituent contributions.

Research Findings and Industrial Relevance

- Steric Effects : The 2,4,6-trimethyl substitution pattern in phenylacetate derivatives creates significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs .

- Thermal Stability : this compound exhibits superior thermal stability (decomposition >200°C) versus methoxy-substituted derivatives (decomposition ~150°C) due to reduced oxidative susceptibility .

- Biological Activity : Unlike trifluoromethylated or β-keto esters, this compound lacks significant bioactivity, limiting its direct use in pharmaceuticals or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.